1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
Overview
Description
The compound “1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with a methyl group at one nitrogen and a sulfonyl group at the 2-position. The sulfonyl group is further substituted with a 5-tert-butyl-2-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the sulfonyl group, and the 5-tert-butyl-2-methoxyphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, the sulfonyl group, and the 5-tert-butyl-2-methoxyphenyl group. The imidazole ring is a site of high electron density and could be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
- Application : 5-tert-Butyl-2-methoxyphenyl isocyanate serves as a crucial precursor for the synthesis of pyrrolidine alkaloids, including Radicamines A and B . These alkaloids are α-glucosidase inhibitors, making them interesting targets for drug development .
- Application : Researchers employ this compound to synthesize molecules containing an α-aryl heterocyclic framework. These molecules serve as precursors to pharmacologically important species, such as Schramm’s potent antiprotozoan C-azanucleoside and the non-peptide cholecystokinin antagonist (+)-RP 66803 .
- Application : 5-tert-Butyl-2-methoxyphenyl isocyanate acts as a protecting group for hydroxyl functionalities. For instance, it can be used in the synthesis of compounds like 5-octyn-1-ol , where selective protection is essential .
- Application : Researchers have determined the crystal structure of 5-tert-Butyl-2-methoxyphenyl isocyanate. Such studies provide insights into its conformation, intermolecular interactions, and potential applications .
- Application : This isocyanate can be incorporated into synthetic routes for designing new drugs or bioactive molecules. Its unique structure may contribute to specific interactions with biological targets .
Pyrrolidine Alkaloid Synthesis
Heterocyclic Framework Synthesis
Protecting Group in Organic Synthesis
Crystal Structure Studies
Organic Synthesis and Medicinal Chemistry
Chemical Biology and Enzyme Inhibition
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in downstream effects .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
Similar compounds have been shown to have good absorption and distribution profiles, undergo metabolism in the liver, and be excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on its structure and potential targets, it could potentially modulate the activity of its targets, leading to changes in cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, changes in temperature or pH can affect the compound’s stability and its interactions with its targets. Additionally, the presence of other molecules can either enhance or inhibit the compound’s action through synergistic or antagonistic effects .
properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-2-methylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-16-8-9-17(11)21(18,19)14-10-12(15(2,3)4)6-7-13(14)20-5/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMDIOZKBBORTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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